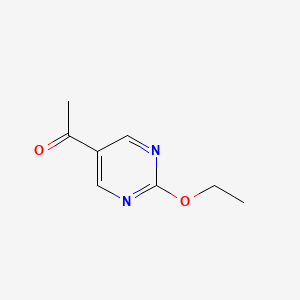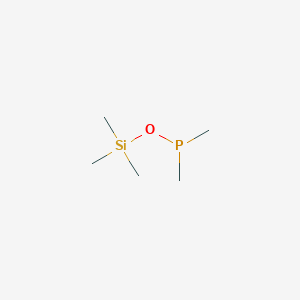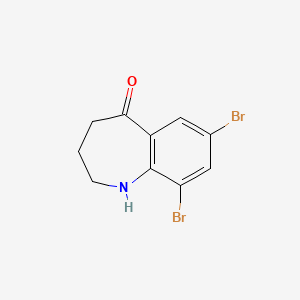
1-(2-Ethoxypyrimidin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxypyrimidin-5-yl)ethanone is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The structure of this compound consists of a pyrimidine ring substituted with an ethoxy group at the 2-position and an ethanone group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxypyrimidin-5-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with ethanol in the presence of a base to form 2-ethoxypyrimidine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the compound while minimizing the production of by-products. The reaction conditions are optimized to achieve efficient conversion rates and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxypyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-(2-Ethoxypyrimidin-5-yl)ethanone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-Ethoxypyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to disruption of DNA and RNA synthesis. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may interact with microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
2-Ethoxypyrimidine: Similar structure but lacks the ethanone group.
5-Acetyl-2-ethoxypyrimidine: Similar structure with an acetyl group instead of an ethanone group.
2-Methoxypyrimidine: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: 1-(2-Ethoxypyrimidin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxy and ethanone groups allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(2-ethoxypyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8-9-4-7(5-10-8)6(2)11/h4-5H,3H2,1-2H3 |
InChI Key |
JBNQLPQIRJONCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)


![2-(3-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13671724.png)

![7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B13671737.png)
![3-Iodo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B13671744.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13671748.png)

![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13671754.png)
![8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13671760.png)
